molecular formula C7H4Br2FNO2 B2404741 4-Bromo-2-fluoro-5-nitrobenzyl bromide CAS No. 1379295-27-8

4-Bromo-2-fluoro-5-nitrobenzyl bromide

Cat. No.: B2404741
CAS No.: 1379295-27-8
M. Wt: 312.92
InChI Key: XRVLPLOHBUOFQA-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-nitrobenzyl bromide is an organic compound with the molecular formula C7H4Br2FNO2. It is a substituted benzyl bromide, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring. This compound is a solid at room temperature and is primarily used in organic synthesis and scientific research due to its unique chemical properties .

Scientific Research Applications

4-Bromo-2-fluoro-5-nitrobenzyl bromide is extensively used in scientific research due to its reactivity and functional group diversity:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Drug Development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Biological Studies: It is employed in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is classified as a corrosive solid . It has a GHS05 pictogram, with the signal word “Danger” and hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-nitrobenzyl bromide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-nitrobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-5-nitrobenzyl bromide is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and research applications .

Properties

IUPAC Name

1-bromo-4-(bromomethyl)-5-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2FNO2/c8-3-4-1-7(11(12)13)5(9)2-6(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVLPLOHBUOFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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